アジスロマイシン不純物G

説明

Azithromycin Impurity G is an impurity found in the macrolide antibiotic, azithromycin. It can be used as a standard to trace azithromycin impurities.

科学的研究の応用

医薬品品質管理

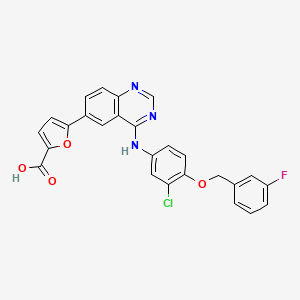

アジスロマイシン不純物Gは、アジスロマイシンの製剤の純度と安全性を確保するための医薬品品質管理に使用されます。不純物Gなどの不純物を特定し定量化することで、製造業者は規制基準を遵守し、最終製品が安全に消費できることを保証できます。 この目的には、通常、高速液体クロマトグラフィー(HPLC)が用いられます {svg_1}.

分析方法開発

研究者は、this compoundを使用して、アジスロマイシン中の不純物を検出および定量化するための分析方法を開発および検証しています。これらの方法は、医薬品の一貫性と信頼性を維持するために不可欠です。 逆相HPLCなどの技術は、不純物Gを基準として最適化されることがよくあります {svg_2}.

薬物動態研究

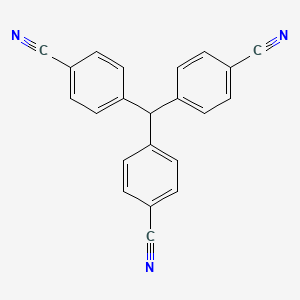

薬物動態研究では、this compoundをマーカーとして使用して、体内のアジスロマイシンの代謝と分解経路を研究できます。 不純物の生成と挙動を理解することで、より良い薬物製剤の設計と治療効果の向上に役立ちます {svg_3}.

毒性学的評価

毒性学的試験では、しばしばthis compoundなどの不純物を含めて、ヒトの健康に対する潜在的な影響を評価します。これらの評価は、医薬品中の不純物の安全限界と許容限界を決定するのに役立ちます。 このような試験は、規制当局への提出と承認のために不可欠です {svg_4}.

安定性試験

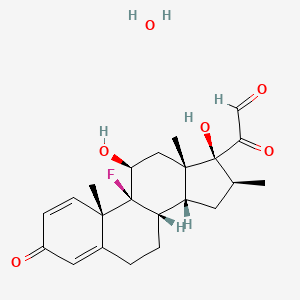

This compoundは、さまざまな環境条件下で時間の経過とともにアジスロマイシンの分解を監視するための安定性試験に使用されます。これは、薬の有効期限と保管条件を決定するのに役立ちます。 安定性試験は、薬が意図した有効期限全体で有効かつ安全であることを保証します {svg_5}.

比較研究

研究者は、this compoundを使用して、アジスロマイシンの異なるバッチを比較する比較研究を実施します。これにより、製造工程のばらつきを特定し、バッチ間の均一性を確保できます。 このような試験は、医薬品製造における高品質基準を維持するために不可欠です {svg_6}.

規制遵守

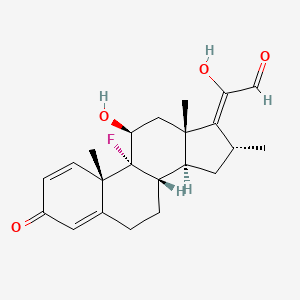

This compoundなどの不純物は、規制遵守に不可欠です。規制当局は、医薬品に含まれる不純物に関する詳細な情報を要求しています。 これらの不純物を研究し文書化することで、製造業者はFDAやEMAなどの機関が定めた厳しい要件を満たすことができます {svg_7}.

参照標準

This compoundは、さまざまな分析手順における参照標準として役立ちます。 これは、機器の校正と方法の検証に使用され、アジスロマイシンおよびその関連物質の分析における正確で信頼性の高い結果を保証します {svg_8}.

作用機序

Target of Action

The primary target of 3’-N-Demethyl-3’-N-((4-methylphenyl)sulfonyl)azithromycin, also known as Azithromycin Impurity G, is the bacterial 70S ribosome, specifically the 50S subunit . The 50S subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds and translocation during protein synthesis .

Mode of Action

Azithromycin Impurity G inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit . This binding prevents peptide bond formation and translocation during protein synthesis . Resistance to Azithromycin Impurity G can occur due to mutations in the 50S rRNA, which prevent the binding of the compound and allow the cell to synthesize error-free proteins .

Biochemical Pathways

The primary biochemical pathway affected by Azithromycin Impurity G is protein synthesis. By binding to the 50S subunit of the 70S ribosome, it prevents the formation of peptide bonds and translocation, effectively halting the synthesis of new proteins . This disruption of protein synthesis can have downstream effects on various cellular processes that rely on the production of new proteins.

Pharmacokinetics

Azithromycin, the parent compound, is known to have a bioavailability of approximately 37% . It exhibits extensive and rapid distribution from serum into intracellular compartments, followed by rapid distribution to the tissues . Tissue concentrations can exceed serum concentrations by up to 100-fold following a single dose .

Result of Action

The primary result of the action of Azithromycin Impurity G is the inhibition of bacterial growth. By preventing peptide bond formation and translocation during protein synthesis, it disrupts the production of new proteins, which is essential for bacterial growth and replication .

Action Environment

The action of Azithromycin Impurity G can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of certain ions or other compounds can potentially interfere with its binding to the 50S ribosomal subunit . .

生化学分析

Biochemical Properties

Azithromycin Impurity G shares similar biochemical properties with azithromycin. It inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit, preventing peptide bond formation and translocation during protein synthesis . Resistance to azithromycin, and by extension Azithromycin Impurity G, is attributed to mutations in 50S rRNA that prevent binding of the antibiotic, allowing the cell to synthesize error-free proteins .

Cellular Effects

Azithromycin Impurity G, like azithromycin, has effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Azithromycin Impurity G involves binding to the 50S subunit of the 70S ribosome, preventing peptide bond formation and translocation during protein synthesis . This inhibits the growth of bacteria by preventing the synthesis of essential proteins .

Temporal Effects in Laboratory Settings

Azithromycin, the parent compound, has been shown to have high tissue bioavailability and better in vivo efficacy than comparative agents .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Azithromycin Impurity G in animal models. Azithromycin has been shown to be effective in animal models of infection .

Metabolic Pathways

Azithromycin, the parent compound, is known to undergo demethylation as the major route of metabolism .

Transport and Distribution

Azithromycin, the parent compound, is known to have high tissue bioavailability .

Subcellular Localization

Azithromycin, the parent compound, is believed to penetrate and remain within host cells infected by organisms including Mycobacterium avium, Legionella pneumophila, and Borrelia burgdorferi .

特性

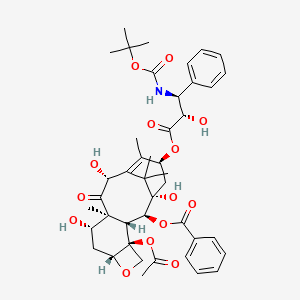

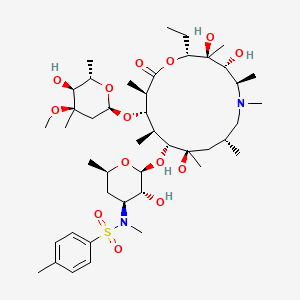

IUPAC Name |

N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H76N2O14S/c1-15-33-44(11,52)37(48)29(7)45(12)23-25(3)21-42(9,51)39(27(5)36(28(6)40(50)58-33)59-34-22-43(10,55-14)38(49)30(8)57-34)60-41-35(47)32(20-26(4)56-41)46(13)61(53,54)31-18-16-24(2)17-19-31/h16-19,25-30,32-39,41,47-49,51-52H,15,20-23H2,1-14H3/t25-,26-,27+,28-,29-,30+,32+,33-,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZSFKCLSYSRGC-XOZZEHTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H76N2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210128 | |

| Record name | 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

889.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-31-5 | |

| Record name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[methyl[(4-methylphenyl)sulfonyl]amino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612069-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-N-DEMETHYL-3'-N-((4-METHYLPHENYL)SULFONYL)AZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34G5B9N3QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

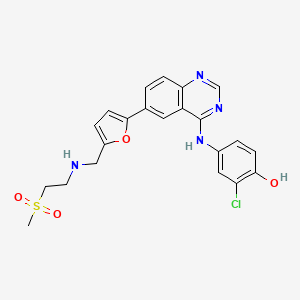

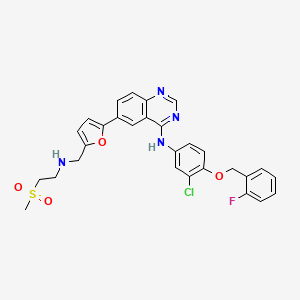

![N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601158.png)

![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)

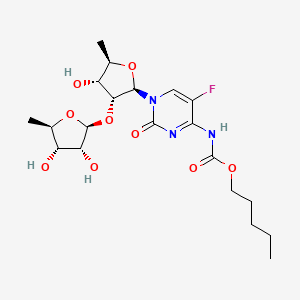

![pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B601171.png)

![5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate](/img/structure/B601175.png)